N-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method for synthesizing pyrazoles involves the cyclocondensation of hydrazines with 1,3-diketones under acidic or basic conditions . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
The pyrrolidine ring can be synthesized through the cyclization of amino acids or by the reduction of pyrrolidones . The final step involves the sulfonation of the benzene ring, which can be achieved using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent due to its unique structural features.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound could be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which N1-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and pyrazole moieties. These interactions could modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Shares the pyrazole ring and nitro group but lacks the sulfonamide and pyrrolidine moieties.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.
Uniqueness
N~1~-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPYL]-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H23N5O5S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H23N5O5S/c1-13-18(23(25)26)14(2)22(20-13)12-4-10-19-29(27,28)16-8-6-15(7-9-16)21-11-3-5-17(21)24/h6-9,19H,3-5,10-12H2,1-2H3 |
InChI Key |
KVQUSRDPVUXSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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